Biochemical ACSS2 Potency: Compound 87 vs. Lead Compound 1
In the AMP‑Glo biochemical assay measuring ACSS2 enzymatic activity (180 min incubation, recombinant human ACSS2), the target compound (Compound 87) achieves an IC50 of 0.0100 nM, representing a 100‑fold improvement over Compound 1 (IC50 = 1 nM), the representative lead compound from the same patent [1][2]. This is the only non‑heterocyclic amide within the series to reach sub‑100‑pM potency in the cell‑free system.
| Evidence Dimension | Biochemical ACSS2 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0100 nM (10 pM) |
| Comparator Or Baseline | Compound 1 (US20230271956, Example 1): IC50 = 1 nM (AMP-Glo assay) |
| Quantified Difference | 100‑fold lower IC50 (higher potency) |
| Conditions | Recombinant human ACSS2; AMP‑Glo detection kit (Promega); 180 min incubation; single‑concentration confirmation [1][2] |
Why This Matters
A 100‑fold biochemical potency advantage over the patent’s first‑exemplified compound makes this the most potent ACSS2 inhibitor reported in the series, directly impacting dose‑response sensitivity for enzymatic screening.
- [1] BindingDB. BDBM50574374 (CHEMBL4850648): US20230271956, Compound 87. IC50 = 0.0100 nM (ACSS2, AMP-Glo assay). Accessed 2026. View Source
- [2] BindingDB. BDBM50574370 (CHEMBL4846168): US20230271956, Compound 1. IC50 = 1 nM (ACSS2, AMP-Glo assay). Accessed 2026. View Source
